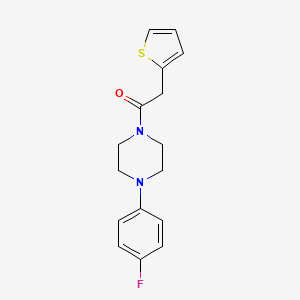

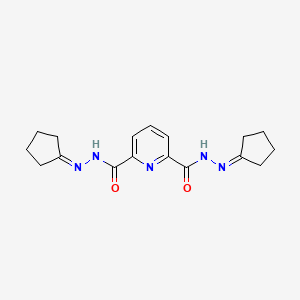

![molecular formula C21H33N3O3S B5579466 N-{1-[4-(3-methyl-1-piperidinyl)phenyl]ethyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5579466.png)

N-{1-[4-(3-methyl-1-piperidinyl)phenyl]ethyl}-1-(methylsulfonyl)-3-piperidinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related piperidine derivatives involves multi-step chemical processes, starting with basic piperidine compounds and incorporating various sulfonyl and carboxamide groups. For instance, Khalid et al. (2014) described synthesizing a series of piperidine-4-carbohydrazide derivatives by reacting ethyl piperidine-4-carboxylate with alkyl/aryl sulfonyl chlorides. This synthesis process involved characterizing the compounds using IR, 1H-NMR, and EI-MS spectra, highlighting the complexity and specificity of synthesizing such compounds (Khalid, A. Rehman, & M. Abbasi, 2014).

Molecular Structure Analysis

The molecular structure of piperidine derivatives, including sulfonyl and carboxamide groups, is characterized using various spectroscopic techniques. The structure affects the compound's biological activity and interaction with biological targets. For instance, molecular docking studies help understand how these compounds bind to specific enzymes or receptors, providing insights into their potential therapeutic applications.

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, including substitutions and functional group modifications, to enhance their biological activity or selectivity for certain receptors. For example, the introduction of bulky moieties or specific substituents can significantly increase the compounds' inhibitory activity against enzymes like acetylcholinesterase (AChE) (Sugimoto et al., 1990).

Scientific Research Applications

Anti-acetylcholinesterase Activity

- Novel Piperidine Derivatives : Research has shown that certain piperidine derivatives, including this compound, have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These compounds have shown potential as potent inhibitors of acetylcholinesterase, which is significant in the context of antidementia agents (Sugimoto et al., 1990).

Molecular Docking and Inhibition Activities

- Biological Evaluation of Derivatives : A series of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives have been synthesized and screened for their enzyme inhibition activities. The molecular docking studies of these compounds with human proteins have revealed their potential as excellent inhibitors for AChE and BChE (Khalid et al., 2014).

Growth Hormone Secretagogue Properties

- Tandem Mass Spectrum Analysis : This compound has been identified as a growth hormone secretagogue (GHS), and its mass spectrometry data have been analyzed. Understanding the compound's behavior in terms of amide bond cleavage and gas-phase rearrangement provides insights into its potential applications (Qin, 2002).

Chromatographic Techniques for Pharmaceutical Analysis

- Enantioseparation in Pharmaceuticals : The compound has been used in studies involving enantioseparation of active pharmaceutical ingredients using chromatographic techniques. This research is vital for the development of pharmaceuticals and understanding the behavior of chiral compounds (Zhou et al., 2010).

Receptor Antagonism and CNS Disorders

- 5-HT(2A) Receptor Antagonism : Studies have identified that certain piperidines, including derivatives of this compound, act as high-affinity, selective 5-HT(2A) receptor antagonists. These findings are relevant for the development of treatments for central nervous system disorders (Fletcher et al., 2002).

Multifunctional Agents for Complex Diseases

- Design of Selective Ligands : This compound has been studied in the context of designing selective ligands or multifunctional agents for the treatment of complex diseases. The research has focused on its potential as a 5-HT7 receptor antagonist and its in vivo evaluation in animal models, showing promising antidepressant-like and pro-cognitive properties (Canale et al., 2016).

Antibacterial Activity

- Synthesis and Antibacterial Study : N-substituted derivatives of this compound have been synthesized and evaluated for their antibacterial activity. These studies are important for the development of new antibacterial agents (Khalid et al., 2016).

Anticancer Potential

- Evaluation as Anticancer Agents : Research has focused on synthesizing derivatives of this compound and evaluating them as potential anticancer agents. This is crucial for the development of new therapeutic options in oncology (Rehman et al., 2018).

Drug Metabolism Studies

- Metabolic Pathways in Novel Antidepressants : Studies have been conducted to understand the metabolic pathways of compounds structurally related to N-{1-[4-(3-methyl-1-piperidinyl)phenyl]ethyl}-1-(methylsulfonyl)-3-piperidinecarboxamide. These studies help in the development of safe and effective antidepressants (Hvenegaard et al., 2012).

Crystallographic Studies

- Crystal Structures of Analogues : The crystal structures of analogues of this compound have been determined, providing insights into their potential as Ubiquitin C-terminal hydrolase-L1 (UCH-L1) potentiators (Mambourg et al., 2021).

properties

IUPAC Name |

N-[1-[4-(3-methylpiperidin-1-yl)phenyl]ethyl]-1-methylsulfonylpiperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33N3O3S/c1-16-6-4-12-23(14-16)20-10-8-18(9-11-20)17(2)22-21(25)19-7-5-13-24(15-19)28(3,26)27/h8-11,16-17,19H,4-7,12-15H2,1-3H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGRVXJMTWJFGAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=CC=C(C=C2)C(C)NC(=O)C3CCCN(C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{1-[4-(3-methylpiperidin-1-yl)phenyl]ethyl}-1-(methylsulfonyl)piperidine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

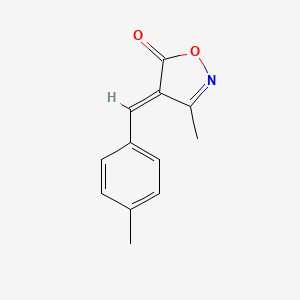

![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5579384.png)

![N'-[5-bromo-2-(2-propyn-1-yloxy)benzylidene]-4-chlorobenzenesulfonohydrazide](/img/structure/B5579395.png)

![6-{[(4aS*,7aR*)-4-ethyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5579401.png)

![5-(2-chlorophenyl)-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-furamide](/img/structure/B5579419.png)

![(4aS*,7aR*)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5579437.png)

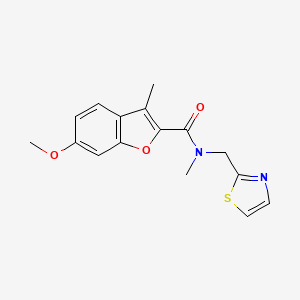

![N,5-dimethyl-N-{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5579440.png)

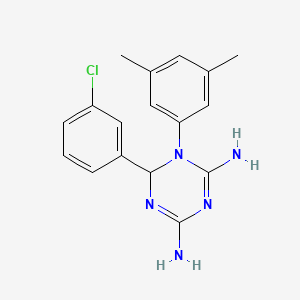

![11-(3-pyridinyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5579474.png)

![2-{1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5579475.png)

![N-[4-(diethylamino)phenyl]-4-nitrobenzamide](/img/structure/B5579484.png)